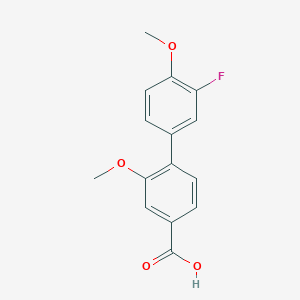

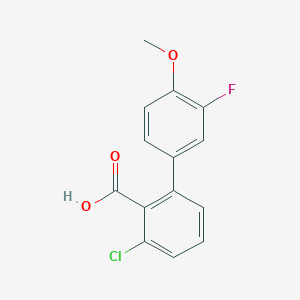

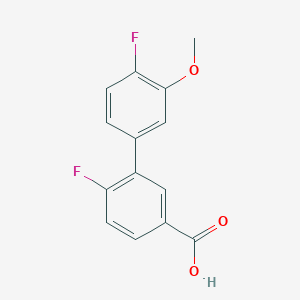

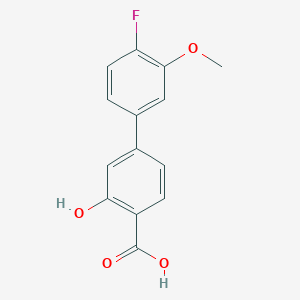

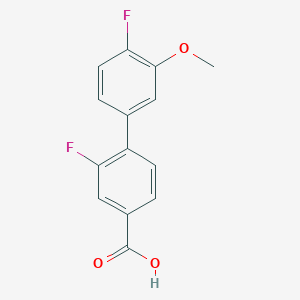

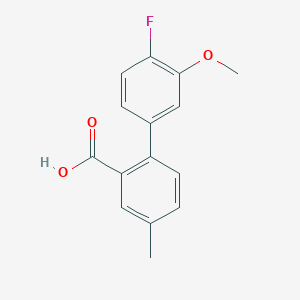

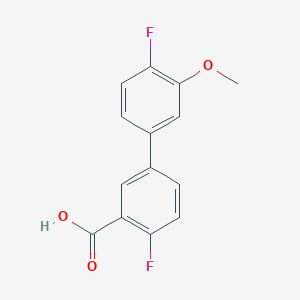

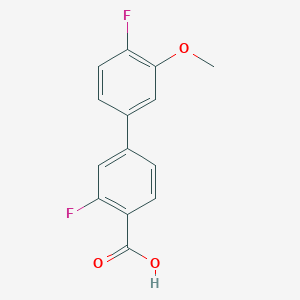

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid, commonly known as Fmoc-PFB, is a widely used organic compound in the field of organic chemistry. It is a strong acid, with a pKa of 4.7. Fmoc-PFB is a versatile molecule that can be used in a variety of applications, including synthesis,

Scientific Research Applications

Fmoc-PFB has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and natural products. It can also be used as a substrate in the synthesis of peptides and proteins. In addition, Fmoc-PFB can be used as a catalyst in the synthesis of organic compounds.

Mechanism of Action

Fmoc-PFB is an acidic compound, with a pKa of 4.7. As such, it can act as a proton donor, donating a proton to a substrate molecule in order to form a new bond. This reaction is known as a proton transfer reaction, and is an important step in the synthesis of many organic compounds.

Biochemical and Physiological Effects

Fmoc-PFB is a strong acid, and as such, it can have adverse effects on the body if ingested. It can cause irritation to the skin, eyes, and respiratory tract. In addition, it can cause gastrointestinal irritation and may be toxic if ingested in large amounts.

Advantages and Limitations for Lab Experiments

Fmoc-PFB is a versatile molecule, and as such, it has a variety of advantages and limitations when used in lab experiments. One of the main advantages of Fmoc-PFB is its ability to act as a proton donor, allowing for the synthesis of a variety of compounds. In addition, Fmoc-PFB is relatively easy to synthesize, and is readily available on the market. However, Fmoc-PFB is a strong acid, and as such, it can be corrosive and can cause irritation to the skin, eyes, and respiratory tract. In addition, it can be toxic if ingested in large amounts.

Future Directions

Fmoc-PFB is a versatile molecule, and as such, there are a variety of potential future directions for its use. One potential application is in the synthesis of peptides and proteins. Fmoc-PFB can be used as a substrate for the synthesis of peptides and proteins, allowing for the synthesis of a variety of compounds. In addition, Fmoc-PFB can be used in the synthesis of pharmaceuticals and natural products. Finally, Fmoc-PFB can be used in the synthesis of organic compounds, such as dyes, pigments, and catalysts.

Synthesis Methods

Fmoc-PFB can be synthesized by a variety of methods, including a Friedel-Crafts reaction and a Mitsunobu reaction. The Friedel-Crafts reaction involves the reaction of 4-fluoro-3-methoxybenzaldehyde with 2-fluorobenzoyl chloride, in the presence of anhydrous aluminum chloride and a suitable solvent. The Mitsunobu reaction involves the reaction of 4-fluoro-3-methoxybenzaldehyde with 2-fluorobenzoyl chloride in the presence of a base, such as diisopropyl ethyl amine. The reaction can be catalyzed by either a palladium catalyst or a copper catalyst.

properties

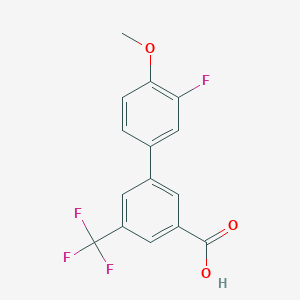

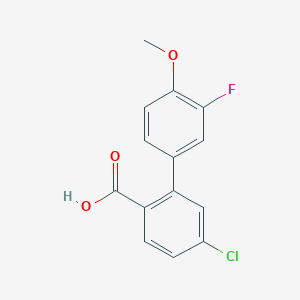

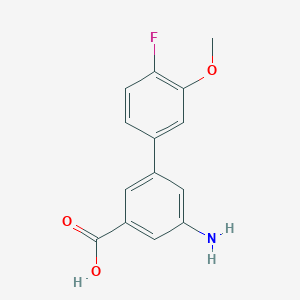

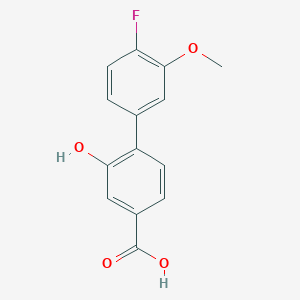

IUPAC Name |

2-fluoro-4-(4-fluoro-3-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c1-19-13-7-9(3-5-11(13)15)8-2-4-10(14(17)18)12(16)6-8/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYXQYGCGFQIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00690187 |

Source

|

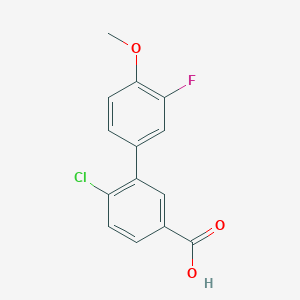

| Record name | 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261892-11-8 |

Source

|

| Record name | 3,4'-Difluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00690187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.